Comprehensive Synthetic Guide: 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline
Comprehensive Synthetic Guide: 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline
Executive Summary & Structural Analysis[1]
This technical guide details the synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline , a privileged scaffold in medicinal chemistry. This structure features a tetrahydroindazole ring fused to an ortho-aniline moiety.[1] It serves as a critical pharmacophore in the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., YC-1 analogs) and kinase inhibitors.
The synthesis is designed around a convergent strategy utilizing the Stork Enamine Synthesis to construct the critical 1,3-dicarbonyl intermediate, followed by a regioselective hydrazine cyclization. This route is selected for its scalability, functional group tolerance, and avoidance of expensive transition metal catalysts in the primary ring-forming steps.[1]
Structural Disconnection
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Target: 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
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Core Heterocycle: 4,5,6,7-Tetrahydro-1H-indazole[2][3][4][5][6]
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Key Intermediate: 2-(2-nitrobenzoyl)cyclohexanone
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Starting Materials: Cyclohexanone, Morpholine, 2-Nitrobenzoyl chloride, Hydrazine Hydrate.[1]
Retrosynthetic Analysis & Pathway
The logical construction of the target molecule relies on the "Paal-Knorr" type cyclization of hydrazine with a 1,3-diketone equivalent. Because the target requires a saturated cyclohexyl ring fused to the pyrazole, we utilize cyclohexanone as the starting block.
Synthetic Logic[7][8]
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Amine Formation (Target Unmasking): The final aniline is generated via the chemoselective reduction of a nitro precursor.[1] This avoids handling sensitive anilines during the acylation steps.
-
Heterocycle Formation: The indazole ring is formed by condensing hydrazine with a
-diketone.[1] -
C-C Bond Formation: The 1,3-dicarbonyl system is generated by acylating cyclohexanone.[1] Direct acylation of ketones is prone to poly-alkylation and self-condensation. Therefore, we employ the Stork Enamine protocol to activate the cyclohexanone for mono-acylation.
Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.
Detailed Experimental Protocols
Step 1: Activation of Cyclohexanone (Enamine Formation)
Objective: Synthesis of 1-morpholinocyclohex-1-ene. Rationale: Morpholine is used to convert the ketone into an enamine, which is a milder, more selective nucleophile than the corresponding enolate.[1] This prevents over-reaction during the subsequent acylation.
-
Reagents: Cyclohexanone (1.0 eq), Morpholine (1.2 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.[1]
-
Procedure:
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Charge a round-bottom flask equipped with a Dean-Stark trap with cyclohexanone (98 g, 1.0 mol), morpholine (105 g, 1.2 mol), and pTSA (1.0 g) in Toluene (500 mL).
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Reflux the mixture for 12–16 hours with vigorous stirring. Monitor water collection in the trap (theoretical: ~18 mL).[1]
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Once water evolution ceases, cool to room temperature.
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Concentrate under reduced pressure to remove toluene and excess morpholine.[1]
-
Purification: Distill the residue under high vacuum (bp ~118–120°C at 10 mmHg) to yield the enamine as a clear, viscous oil.
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Yield Expectation: 85–90%.
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Step 2: Acylation & Hydrolysis
Objective: Synthesis of 2-(2-nitrobenzoyl)cyclohexanone. Rationale: The enamine attacks the acid chloride.[1] The resulting iminium intermediate is hydrolyzed to reveal the 1,3-diketone system.
-
Reagents: 1-Morpholinocyclohex-1-ene (1.0 eq), 2-Nitrobenzoyl chloride (1.05 eq), Triethylamine (1.1 eq), Dichloromethane (DCM), HCl (aq).
-
Procedure:
-
Dissolve 1-morpholinocyclohex-1-ene (16.7 g, 100 mmol) and triethylamine (11.1 g, 110 mmol) in anhydrous DCM (150 mL) under nitrogen. Cool to 0°C.[1]
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Add a solution of 2-nitrobenzoyl chloride (19.5 g, 105 mmol) in DCM (50 mL) dropwise over 30 minutes. Maintain temp < 5°C.
-
Allow to warm to room temperature and stir for 12 hours. The solution will darken.
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Hydrolysis: Add 10% aqueous HCl (100 mL) and stir vigorously for 2 hours. This step cleaves the morpholine auxiliary.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).[1]
-
Wash combined organics with water, brine, and dry over Na2SO4.[1]
-
Concentrate in vacuo.[1][6] The crude residue (often a semi-solid) can be used directly or recrystallized from EtOH/Hexane.[1][6]
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Step 3: Indazole Ring Closure
Objective: Synthesis of 3-(2-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole. Rationale: Hydrazine acts as a bis-nucleophile, attacking the ketone and the exocyclic carbonyl to form the pyrazole ring.
-
Reagents: 2-(2-nitrobenzoyl)cyclohexanone (from Step 2), Hydrazine hydrate (2.0 eq), Ethanol (EtOH).[1]
-
Procedure:
-
Dissolve the crude diketone (approx.[1] 24.7 g, 100 mmol) in Ethanol (250 mL).[1]
-
Add Hydrazine hydrate (80% solution, 10 mL, ~200 mmol) dropwise. Caution: Exothermic.[1]
-
Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).[1]
-
Cool to room temperature. The product often precipitates as a yellow/orange solid.[1]
-
Workup: Pour the mixture into ice-water (500 mL) with stirring. Filter the precipitate.[6]
-
Wash the filter cake with water and cold ethanol. Dry in a vacuum oven at 50°C.
-
Yield Expectation: 70–80% (over 2 steps).
-
Step 4: Reduction to Target Aniline
Objective: Synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline. Rationale: We employ a chemoselective reduction.[1] While catalytic hydrogenation (Pd/C) is efficient, Iron/Ammonium Chloride is often preferred in research settings to avoid potential hydrogenolysis of the N-N bond (though rare in indazoles) and to tolerate other reducible groups if derivatives are made.[1]
-
Reagents: 3-(2-nitrophenyl)-tetrahydroindazole, Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (3:1).[1]
-
Procedure:
-
Suspend the nitro-indazole (2.43 g, 10 mmol) in Ethanol (40 mL) and Water (15 mL).
-
Add Ammonium Chloride (2.6 g, 50 mmol) and Iron powder (2.8 g, 50 mmol).
-
Heat to reflux with vigorous stirring for 2–4 hours. The grey iron powder will turn into a rust-colored sludge.
-
Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate to remove ethanol.
-
Basify the remaining aqueous residue with saturated NaHCO3 to pH 8–9.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Dry (Na2SO4) and concentrate to yield the off-white solid target.[1]
-
Purification: Recrystallization from Methanol or flash chromatography (DCM/MeOH 95:5).[1]
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Analytical Data Summary
| Parameter | Specification / Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C13H15N3 |
| Molecular Weight | 213.28 g/mol |
| MS (ESI+) | [M+H]+ = 214.1 |
| 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, NH-indazole), 7.2-6.5 (m, 4H, Ar-H), 5.8 (s, 2H, NH2), 2.6 (m, 4H), 1.7 (m, 4H).[1] |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water.[1] |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the critical ring-closing mechanism in Step 3, where the hydrazine condenses with the 1,3-dicarbonyl system.
Figure 2: Mechanistic flow of the hydrazine condensation reaction forming the indazole core.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following control points should be monitored:
-
Enamine Purity (Step 1):
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C-Acylation vs. O-Acylation (Step 2):
-
Issue: Low yield of diketone.
-
Insight: Enamines generally favor C-acylation.[1] However, if O-acylation occurs, the hydrolysis step (HCl) usually converts it back to the ketone and acid, lowering yield but not contaminating the product. Maintaining strictly anhydrous conditions during acylation minimizes side reactions.[1]
-
-
Regiochemistry (Step 3):
References
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Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.
-
BenchChem. (2025).[5][6] "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and Derivatives." Technical Support Center.
-
Liu, Z., et al. (2008).[1][8] "Synthesis of substituted indazoles via [3+2] cycloaddition." Journal of Organic Chemistry.
-
Ko, F. N., et al. (1994).[1] "YC-1, a novel activator of platelet guanylate cyclase."[1] Blood. (Provides context for the pharmacophore).
-
Organic Chemistry Portal. "Synthesis of Indazoles."
Sources
- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Compound... [chemdiv.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole synthesis [organic-chemistry.org]
